molecular formula C13H25NO5 B13740956 (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate

(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate

Cat. No.: B13740956
M. Wt: 275.34 g/mol
InChI Key: YHEBVGPODLEGHS-HNCPQSOCSA-N
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Description

(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid; hydrate is a chiral amino acid derivative featuring a cyclohexyl substituent, a tert-butoxycarbonyl (Boc)-protected amino group, and a hydrate form. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, while the cyclohexyl moiety contributes to steric bulk and lipophilicity. The hydrate form may influence solubility and crystallinity, though specific data on this hydrate remains sparse .

Properties

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate

InChI

InChI=1S/C13H23NO4.H2O/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);1H2/t10-;/m1./s1

InChI Key

YHEBVGPODLEGHS-HNCPQSOCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O.O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate typically involves the protection of the amino group with a Boc group, followed by the introduction of the cyclohexyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (2S)-Boc-cyclohexylglycine

The (2S)-enantiomer (BOC-L-α-cyclohexylglycine, CAS 109183-71-3) shares identical functional groups but differs in stereochemistry. Both enantiomers have a molecular weight of 257.32 g/mol (anhydrous) and are used in peptide synthesis.

Substituted Cyclohexyl Derivatives

  • Boc-D-(2-Indanyl)glycine (CAS 181227-48-5): Replaces the cyclohexyl group with a 2-indanyl moiety.
  • (2R)-2-(4-Chlorophenyl)-Boc-glycine (CAS 53994-85-7): Substitutes cyclohexyl with a chlorophenyl group, introducing electronegativity and enhancing polarity. This compound is used in medicinal chemistry for structure-activity relationship studies .

Aliphatic and Bicyclic Analogs

  • Boc-D-Leucine hydrate (CAS 16937-99-8): Features a 4-methylpentanoic acid chain instead of cyclohexyl. The branched alkyl chain increases hydrophobicity, impacting membrane permeability in peptide drugs .
  • Its molar mass (269.34 g/mol) is higher than the target compound .

Key Data Table: Structural and Physical Properties

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target compound (hydrate) Cyclohexyl C₁₃H₂₃NO₄·H₂O ~275.34* Hydrate form may enhance crystallinity; Boc protection aids stability .
BOC-L-α-cyclohexylglycine (109183-71-3) Cyclohexyl (2S) C₁₃H₂₃NO₄ 257.32 [α]D +8° to +11° (MeOH); used in peptide synthesis .
Boc-D-(2-Indanyl)glycine (181227-48-5) 2-Indanyl C₁₇H₂₂N₂O₄ 318.37 Aromaticity influences π-π interactions; no hydrate reported .
Boc-D-Leucine hydrate (16937-99-8) 4-Methylpentyl C₁₁H₂₁NO₄·H₂O 261.29 (anhydrous) Branched chain increases hydrophobicity; hydrate improves aqueous solubility .
2-(Bicyclo[2.2.1]heptan-2-yl)-Boc-glycine (182292-11-1) Bicyclo[2.2.1]heptyl C₁₄H₂₃NO₄ 269.34 Rigid bicyclic structure; density 1.169 g/cm³ .

*Estimated based on anhydrous molecular weight (257.32) + 18.02 (H₂O).

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